Dodecylmagnesium chloride
Description
Dodecylmagnesium chloride (CAS: 18996-28-6; molecular formula: C₁₂H₂₄MgCl; molecular weight: 228.077) is a Grignard reagent characterized by a long alkyl chain (dodecyl group) bonded to a magnesium-halide complex . It is typically prepared as a solution in ether or tetrahydrofuran (THF) and is used in organic synthesis for nucleophilic additions to carbonyl groups, enabling the formation of carbon-carbon bonds.
A notable application is its role in synthesizing cytotoxic compounds such as AC-4, a tubulin depolymerizing agent used in cancer research. AC-4 is synthesized by reacting this compound with 5-(hydroxymethyl)furfural under controlled conditions . This reaction highlights its utility in medicinal chemistry, where steric and electronic properties of the dodecyl chain enhance compound bioactivity.
Properties
CAS No. |
18996-28-6 |
|---|---|
Molecular Formula |
C13H28 |
Synonyms |
Dodecylmagnesium chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Halide Variation: Dodecylmagnesium Bromide vs. Chloride
Dodecylmagnesium bromide (CAS: 2210-25-5) shares structural similarity with the chloride variant but differs in halide composition. Key distinctions include:
- Reactivity : Bromide-based Grignard reagents are generally more reactive than chlorides due to the lower electronegativity and larger size of bromide, facilitating easier cleavage of the Mg–X bond. For example, dodecylmagnesium bromide reacts efficiently with phosphoryl chloride to form dodecyl didodecylphosphinate in 55% yield . In contrast, dodecylmagnesium chloride requires specific conditions (e.g., THF solvent) for reactions with less reactive substrates like 2-imidazolecarboxaldehyde .
- Synthetic Applications : Bromide variants are preferred in high-yield phosphinate synthesis, while chloride variants are utilized in specialized syntheses where slower reaction rates or specific solvent systems (e.g., ether) are advantageous.
Alkyl Chain Length: Dodecyl vs. Shorter-Chain Grignard Reagents
- Octylmagnesium Bromide : Shorter alkyl chains reduce steric hindrance, enabling higher yields in reactions requiring multiple substitutions. For instance, octylmagnesium bromide achieves 58% yield in synthesizing mixed phosphinates like 2-ethylhexyl dioctylphosphinate, compared to 55% for dodecylmagnesium bromide in analogous reactions .
- Phenylmagnesium Bromide: Aromatic Grignard reagents exhibit lower compatibility with bulky substrates. For example, phenylmagnesium bromide fails to substitute diphenylphosphinic chloride effectively, necessitating alternative quenching agents like 1-octanol .
Functional Group Compatibility
- Steric Effects : The dodecyl chain in this compound introduces steric constraints, limiting its use in reactions requiring small nucleophiles. However, this property is exploited in the synthesis of lipophilic compounds like AC-4, where the long chain enhances membrane permeability .
- Diastereoselectivity: Dodecylmagnesium bromide demonstrates high anti/syn diastereoselectivity (15:1) in additions to aldehydes, attributed to the Felkin-Anh model .
Comparative Data Table
Research Implications and Limitations
While this compound offers unique advantages in synthesizing bioactive molecules, its lower reactivity compared to bromide analogs limits its broader application. Future studies should explore solvent effects, temperature optimization, and catalytic enhancements to improve its utility. Comparative studies quantifying diastereoselectivity and reaction kinetics between chloride and bromide variants are also warranted.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing dodecylmagnesium chloride in organometallic reactions?
- Methodology : Synthesis typically involves reacting 1-dodecene or dodecyl halides with magnesium metal in anhydrous ether or THF under inert atmospheres (argon/nitrogen). The reaction progress is monitored by gas evolution and color changes. Characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm alkyl chain integrity and Grignard reagent formation.
- Titration with iodine or ketones to quantify active magnesium content .
- FT-IR to identify Mg-C bonding (~500–600 cm⁻¹) and solvent residues .
- Key Considerations : Ensure strict exclusion of moisture/oxygen to prevent hydrolysis or side reactions. Purification involves filtration through Celite® to remove unreacted magnesium .
Q. How should this compound be handled to ensure safety and stability in laboratory settings?
- Safety Protocols :
- Use flame-resistant gloves (e.g., nitrile) and safety goggles; work in fume hoods with local exhaust ventilation .
- Store in flame-proof containers under inert gas at temperatures below 25°C to prevent thermal decomposition.
- Quenching : React residual reagent with dry ice (CO₂) or isopropanol to neutralize reactivity before disposal .
Advanced Research Questions
Q. What experimental strategies optimize the reactivity of this compound in stereoselective C–C bond formation?
- Methodological Approaches :
- Solvent Effects : Use THF for higher polarity to stabilize intermediates or diethyl ether for slower, controlled reactions.
- Additives : Introduce Lewis acids (e.g., ZnCl₂) to modulate nucleophilicity or enhance regioselectivity .
- Temperature Gradients : Perform reactions at −78°C to suppress side reactions (e.g., β-hydride elimination) .
- Data Validation : Compare yields and stereochemical outcomes using chiral HPLC or X-ray crystallography.
Q. How can researchers resolve contradictions in reported catalytic activity of this compound across different substrates?
- Analysis Framework :
Reproducibility Checks : Replicate experiments using identical solvent batches, reagent concentrations, and moisture levels.
Substrate Scope Limitations : Test structurally diverse substrates (e.g., aryl vs. alkyl electrophiles) to identify steric/electronic biases.
Mechanistic Probes : Use deuterated analogs (e.g., D₂O quenching) to track protonation sites and intermediate stability .
- Case Study : Discrepancies in coupling efficiency with aromatic esters may stem from competing single-electron transfer (SET) vs. two-electron pathways, requiring EPR spectroscopy to detect radical intermediates .
Q. What advanced analytical techniques are critical for identifying trace impurities in this compound batches?
- Techniques :
- ICP-MS to quantify heavy metals (e.g., Fe, Cu) that deactivate the reagent .
- GC-MS to detect residual solvents (e.g., THF, ether) or hydrocarbon byproducts.
- Karl Fischer Titration to measure moisture content (critical for reactivity).
- Mitigation : Pre-treat magnesium with iodine or ultrasonication to enhance purity during synthesis .
Methodological Reporting Guidelines
Q. How should researchers document synthetic procedures involving this compound to ensure reproducibility?
- Essential Details :
- Stoichiometry : Exact molar ratios of Mg:alkyl halide.
- Reaction Monitoring : Time-resolved data (e.g., gas chromatograms) to track completion.
- Workup Steps : Filtration methods, drying agents (e.g., MgSO₄), and distillation conditions.
Q. What statistical methods are appropriate for analyzing kinetic data in this compound-mediated reactions?
- Approaches :
- Pseudo-First-Order Kinetics : Apply when substrate is in excess; use nonlinear regression to calculate rate constants.
- Arrhenius Plots : Determine activation energy (Eₐ) by varying temperatures (e.g., 0–40°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
